molecular formula C12H16O2 B097357 4-(4-Hydroxycyclohexyl)phenol CAS No. 16715-88-1

4-(4-Hydroxycyclohexyl)phenol

Cat. No.: B097357
CAS No.: 16715-88-1
M. Wt: 192.25 g/mol
InChI Key: LSVLMFBVUQQWOQ-UHFFFAOYSA-N
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Description

4-(4-Hydroxycyclohexyl)phenol is an organic compound with the molecular formula C12H16O2. It consists of a phenol group attached to a cyclohexyl ring, which is further substituted with a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxycyclohexyl)phenol can be achieved through several methods. One common approach involves the hydrogenation of phenolic compounds derived from lignin-based phenolics and diaryl ethers using supported metal catalysts. For example, hydrogenolysis of 4-phenoxyphenol using a Ni/CaO-H-ZSM-5 catalyst at 140°C and 10 bar hydrogen pressure can yield cyclohexanol intermediates .

Industrial Production Methods

Industrial production of phenolic compounds often involves the use of catalytic processes. The use of magnetic nanoparticles, such as CuFe2O4, as catalysts has been reported to facilitate the synthesis of phenols from phenylboronic acids with high efficiency and yield . These methods are advantageous due to their mild reaction conditions, short reaction times, and easy recyclability of the catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxycyclohexyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The phenol group can be reduced to form cyclohexanol derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of nitrophenols, sulfonated phenols, and halogenated phenols.

Scientific Research Applications

4-(4-Hydroxycyclohexyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxycyclohexyl)phenol involves its interaction with molecular targets and pathways. As a phenolic compound, it can act as a potent antioxidant by scavenging free radicals and chelating metal ions. This activity is primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize reactive oxygen species . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group directly attached to a benzene ring.

    Cyclohexanol: A compound with a hydroxyl group attached to a cyclohexane ring.

    4-Hydroxybenzyl alcohol: A compound with a hydroxyl group attached to a benzyl ring.

Uniqueness

4-(4-Hydroxycyclohexyl)phenol is unique due to its dual structural features of a phenol and a cyclohexyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that require both aromatic and alicyclic characteristics. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from other similar compounds .

Properties

IUPAC Name

4-(4-hydroxycyclohexyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVLMFBVUQQWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436427
Record name 4-(4-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370860-74-5
Record name 4-(4-hydroxycyclohexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cis-4-Hydroxycyclohexyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g (0.052 mol) of 4-(4-Hydroxy-phenyl)-cyclohexanone is dissolved in 300 mL of methanol. 2.13 g (0.058 mol) of NaBH4 is added at room temperature by small portion for 2 hours. After stirring over night, the mixture is cooled using an ice-water bath, then hydrolysed with a solution of 10% HCl aqueous solution. The solution is extracted several times with ethyl acetate. The resulting organic phase is washed with water, dried over magnesium sulfate, then concentrated under reduced pressure. The residue recrystallised from ethanol gives pure white crystals (8.7 g, 87% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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